N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O3/c1-14(25)15-7-4-8-17(12-15)23-20(26)18-9-5-11-24(21(18)27)13-16-6-2-3-10-19(16)22/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIYVBZLWVNSFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C₁₅H₁₃FNO₂. Its structure includes a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Anticancer Potential
Dihydropyridine derivatives have been explored for their anticancer properties. The structural features of this compound may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that compounds with similar scaffolds can induce apoptosis in various cancer cell lines, highlighting the need for further investigation into this specific compound's efficacy .
The biological mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in disease pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been documented to inhibit enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis .
- Modulation of Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis.
Case Studies
Several studies have investigated related compounds with similar structures. For instance:
- Antiviral Efficacy : A study demonstrated that modifications to the dihydropyridine structure could significantly enhance antiviral activity against HIV and HBV .
- Anticancer Activity : Research on analogous dihydropyridine derivatives indicated their potential to inhibit tumor growth in xenograft models through apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observations |
|---|---|---|
| Antiviral | Dihydropyridine derivatives | Enhanced activity against HIV and HBV observed with structural modifications |
| Anticancer | Dihydropyridine analogs | Induction of apoptosis and inhibition of proliferation in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
N-(4-Acetylphenyl)-1-(2-Chloro-6-Fluorobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Molecular Formula : C₂₁H₁₆ClFN₂O₃
- Average Mass : 398.82 g/mol
- Key Differences :
- Acetyl Position : The acetyl group is at the para position (4-acetylphenyl) versus the meta position (3-acetylphenyl) in the target compound.
- Benzyl Substituent : Contains a 2-chloro-6-fluorobenzyl group, introducing steric bulk and electron-withdrawing effects compared to the simpler 2-fluorobenzyl in the target.
- Implications :
- The para-acetyl group may alter binding interactions due to spatial orientation differences.
- The chloro-fluoro substitution increases molecular weight (398.82 vs. ~380 g/mol for the target, estimated) and could enhance halogen bonding in biological systems.
BMS-777607: A Met Kinase Inhibitor
- Molecular Formula : C₂₅H₂₁ClF₂N₄O₃
- Average Mass : 522.91 g/mol
- Key Differences: Core Structure: Features a 4-ethoxy-1-(4-fluorophenyl) substitution on the pyridine ring, contrasting with the 2-fluorobenzyl group in the target. Additional Groups: Includes a 2-amino-3-chloropyridin-4-yloxy moiety, enhancing solubility and target specificity for Met kinase inhibition.
- Demonstrated efficacy in kinase inhibition highlights the importance of substituent diversity for biological activity.
N-(2,4-Dimethoxyphenyl)-1-(3-Trifluoromethylbenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Molecular Formula : C₂₃H₂₀F₃N₂O₄
- Average Mass : 469.41 g/mol
- Key Differences :
- Substituents : A trifluoromethylbenzyl group (strongly electron-withdrawing) and 2,4-dimethoxyphenyl carboxamide (electron-donating).
- Electronic Effects : The trifluoromethyl group enhances metabolic stability, while methoxy groups may improve solubility.
- Implications :
- The trifluoromethyl group’s lipophilicity could prolong half-life compared to the target’s 2-fluorobenzyl.
N-(3-Bromo-2-Methylphenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide
- Molecular Formula : C₁₄H₁₁BrN₂O₂
- Average Mass : 335.16 g/mol
- Key Differences :
- Substituents : Bromo and methyl groups on the phenyl ring, lacking the acetyl or fluorobenzyl groups of the target.
- Conformation : Exhibits near-planar geometry with a dihedral angle of 8.38° between aromatic rings, stabilized by N–H⋯O hydrogen bonds.
- Planar structure may facilitate π-π stacking in solid-state or protein interactions.
Research Findings and Implications
- Substituent Position Matters: The acetyl group’s meta vs. para position (target vs.
- Halogen Effects : Chloro and bromo substituents () enhance molecular weight and polarizability, which may improve crystallinity or target engagement via halogen bonds.
- Hydrogen Bonding and Conformation : Near-planar structures () and hydrogen-bonded dimers suggest these compounds may exhibit predictable solid-state properties, aiding formulation.
- Kinase Inhibition Potential: BMS-777607 () demonstrates that strategic substitution (e.g., ethoxy, fluorophenyl) can yield potent kinase inhibitors, a pathway relevant to the target compound’s design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
